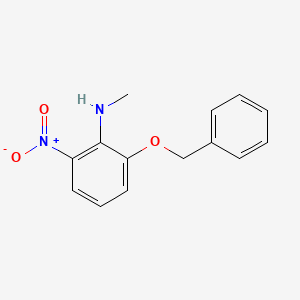
2-(Benzyloxy)-N-methyl-6-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-N-methyl-6-nitroaniline is an organic compound that features a benzyl ether group, a nitro group, and a methylated aniline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-N-methyl-6-nitroaniline typically involves the following steps:
Benzylation: The hydroxyl group is protected by converting it into a benzyl ether using benzyl bromide in the presence of a base such as sodium hydroxide.
N-Methylation: The amine group is methylated using methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-N-methyl-6-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Reduction: The benzyl ether can be cleaved to yield the corresponding phenol using hydrogenation or catalytic transfer hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur at positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Hydrogenation or catalytic transfer hydrogenation.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products
Reduction of Nitro Group: Produces 2-(Benzyloxy)-N-methyl-6-aminoaniline.
Cleavage of Benzyl Ether: Produces 2-hydroxy-N-methyl-6-nitroaniline.
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-N-methyl-6-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antibacterial or anticancer properties.
Industry: Used in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-N-methyl-6-nitroaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate: Used in the synthesis of benzyl ethers and esters.
2-(Benzyloxy)ethanol: Used as a solvent and intermediate in organic synthesis.
3-(Benzyloxy)pyridin-2-amine: Investigated for its pharmacological properties.
Uniqueness
2-(Benzyloxy)-N-methyl-6-nitroaniline is unique due to the presence of both a nitro group and a benzyl ether group, which confer distinct reactivity and potential applications. Its combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C14H14N2O3 |
|---|---|
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
N-methyl-2-nitro-6-phenylmethoxyaniline |
InChI |
InChI=1S/C14H14N2O3/c1-15-14-12(16(17)18)8-5-9-13(14)19-10-11-6-3-2-4-7-11/h2-9,15H,10H2,1H3 |
Clave InChI |
FEXSJGJZXZUICX-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=CC=C1OCC2=CC=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















